molecular formula C22H21N3O6S B3221891 1-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea CAS No. 1208668-00-1

1-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea

Cat. No. B3221891
CAS RN: 1208668-00-1
M. Wt: 455.5
InChI Key: OGAODZUFSJMKEM-UHFFFAOYSA-N
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Description

1-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea, commonly known as MTIU, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MTIU belongs to the class of compounds known as benzofuran derivatives, which have been shown to possess a wide range of biological activities.

Mechanism of Action

MTIU exerts its biological effects by modulating various signaling pathways within cells. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. MTIU has also been shown to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the degradation of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
MTIU has been shown to possess a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. MTIU has also been shown to possess anti-tumor properties by inducing apoptosis in cancer cells. Additionally, MTIU has been shown to possess neuroprotective properties by inhibiting the activity of AChE and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

MTIU has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. MTIU is also highly stable and can be stored for extended periods of time without degradation. However, one limitation of MTIU is that it can be difficult to solubilize in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on MTIU. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully elucidate the mechanisms of action of MTIU and its potential therapeutic applications. Finally, the development of more efficient synthesis methods for MTIU could lead to its wider use in scientific research.

Scientific Research Applications

MTIU has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. MTIU has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O6S/c1-27-15-7-5-6-12-8-16(31-19(12)15)14-11-32-22(24-14)25-21(26)23-13-9-17(28-2)20(30-4)18(10-13)29-3/h5-11H,1-4H3,(H2,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAODZUFSJMKEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)NC4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea
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1-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea
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1-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea
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1-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea
Reactant of Route 5
1-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea
Reactant of Route 6
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1-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea

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